Cas no 26988-59-0 (Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate)

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate is a specialized chiral intermediate used in organic synthesis, particularly in peptide and pharmaceutical research. Its key advantages include the presence of multiple protecting groups—tert-butoxycarbonyl (Boc) for the amine and trityl (Trt) for the thiol—ensuring selective reactivity during complex multi-step syntheses. The dicyclohexylamine counterion enhances solubility and stability, facilitating handling and purification. This compound is valuable for constructing stereochemically defined amino acid derivatives, enabling precise control in the synthesis of biologically active molecules. Its robust protective group strategy minimizes side reactions, making it a reliable choice for demanding synthetic applications.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate structure
26988-59-0 structure
Product Name:Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
CAS No:26988-59-0
MF:C39H52N2O4S
MW:644.906189918518
MDL:MFCD26793566
CID:1034763
PubChem ID:71607336
Update Time:2025-10-29

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate Chemical and Physical Properties

Names and Identifiers

    • Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
    • BOC-CYS(TRT)-OH DCHA
    • Boc-cys(trt)-oh·dcha
    • N-cyclohexylcyclohexanamine,(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
    • DTXSID10856292
    • C39H52N2O4S
    • N-(tert-Butoxycarbonyl)-S-(triphenylmethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1)
    • A877071
    • Boc-Cys(Trt)-OH.DCHA
    • 26988-59-0
    • N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
    • MDL: MFCD26793566
    • Inchi: 1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2/t23-;/m0./s1
    • InChI Key: XIKHCNDMEGATRK-BQAIUKQQSA-N
    • SMILES: S(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N(C1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 644.36506
  • Monoisotopic Mass: 644.36477932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 13
  • Complexity: 699
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 87.66

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate Pricemore >>

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Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:26988-59-0)Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
Order Number:A877071
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:52
Price ($):292.0
Email:sales@amadischem.com

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate Related Literature

Additional information on Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate: A Comprehensive Overview

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, with the CAS number 26988-59-0, represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a chiral center, a tert-butoxycarbonyl (Boc) protecting group, and a tritylthio moiety, make it a versatile building block for the development of novel therapeutic agents.

The Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate molecule is particularly interesting due to its ability to participate in various chemical transformations that are essential for drug discovery and development. The Boc group provides stability and protection during synthetic processes, while the tritylthio group offers reactivity that can be leveraged in subsequent functionalization steps. These features make it an invaluable tool for medicinal chemists aiming to design and synthesize complex molecules.

In recent years, there has been a surge in research focused on chiral compounds due to their prevalence in biologically active molecules. The enantiomeric purity of pharmaceuticals is crucial for their efficacy and safety, making the synthesis of optically active compounds a high priority. The (R)-configuration of the Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate derivative is particularly significant, as it aligns with the natural stereochemistry of many biologically relevant targets.

One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play a pivotal role in numerous biological pathways, and their inhibition is a key strategy in the development of anti-inflammatory, antiviral, and anticancer drugs. The structural motifs present in Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate make it an excellent candidate for designing protease inhibitors. Recent studies have demonstrated its utility in developing inhibitors targeting matrix metalloproteinases (MMPs), which are involved in tissue degradation and are implicated in various diseases.

The tert-butoxycarbonyl group in Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate serves as an effective protecting group for the amine functionality. This protection is essential during multi-step syntheses where other functional groups may need to be selectively modified. The stability provided by the Boc group ensures that the amine remains intact until it is ready to be deprotected, allowing for precise control over reaction outcomes.

The tritylthio moiety in this compound adds another layer of complexity and functionality. Thiols are known to participate in various chemical reactions, including oxidation-reduction processes and disulfide bond formation, which are crucial in biological systems. The trityl group, while providing stability, also allows for further modifications through thiol-based chemistry. This makes Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate a versatile intermediate for synthesizing a wide range of bioactive molecules.

Recent advancements in synthetic methodologies have further enhanced the utility of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate. For instance, transition metal-catalyzed cross-coupling reactions have enabled the introduction of new functional groups with high efficiency and selectivity. These reactions have opened up new avenues for drug discovery by allowing chemists to construct complex molecular architectures from simpler precursors.

The role of computational chemistry in designing and optimizing synthetic routes for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate cannot be overstated. Molecular modeling techniques have allowed researchers to predict reaction outcomes and optimize conditions with unprecedented accuracy. This has not only sped up the drug discovery process but also reduced the need for empirical experimentation, making synthetic chemistry more efficient and sustainable.

In conclusion, Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing complex bioactive molecules. The ongoing research into its applications in protease inhibition and other therapeutic areas highlights its importance as a tool for drug discovery. As synthetic methodologies continue to evolve, compounds like Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:26988-59-0)Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoate
A877071
Purity:99%
Quantity:500g
Price ($):292.0
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